molecular formula C14H26N2O4 B1418705 Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate CAS No. 1219132-56-5

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

Cat. No. B1418705
CAS RN: 1219132-56-5
M. Wt: 286.37 g/mol
InChI Key: JWIFFLUEVLMGJF-NFJWQWPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, also known as Boc-Pip-Ac, is an organic compound used in a variety of scientific applications. It is a chiral compound, which means that it has two enantiomers (mirror images) that differ in their physical and chemical properties. Boc-Pip-Ac is used in organic synthesis, as a precursor for peptides and peptidomimetics, and as a catalyst in the preparation of chiral compounds. It is also used in medicinal chemistry for the preparation of drugs and drug candidates.

Scientific Research Applications

  • Asymmetric Synthesis and Alkaloid Synthesis : It serves as a chiral building block in asymmetric synthesis, especially in the construction of enantioselective alkaloids. A study by Hirai, Terada, Yamazaki, & Momose (1992) demonstrated its use in the asymmetric intramolecular Michael reaction to create versatile chiral building blocks for alkaloid synthesis.

  • Practical and Scalable Synthesis : Zhu, Kan, Jiang, & Hu (2012) discussed a practical and scalable synthesis method for ethyl (R)-piperidine-3-acetate from commercially available materials, highlighting its significance in large-scale chemical production.

  • Development of Antagonists : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a derivative of ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, was studied by Hayashi et al. (1998) for its potent and orally active fibrinogen receptor antagonist properties, indicating its potential in antithrombotic treatment.

  • Synthesis of Cyclic Ethers : Moody & Taylor (1989) investigated its role in the synthesis of cyclic ethers, showing its applicability in organic synthesis and pharmaceutical research.

  • Thermodynamic Modeling : The solubility and thermodynamic properties of related compounds, like Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, were studied by Fan et al. (2016), highlighting the importance of this compound in understanding the solubility of pharmaceutical compounds.

  • Regio- and Stereoselective Addition : Korotaev et al. (2013) examined its regio- and stereoselective addition properties, further emphasizing its utility in complex chemical synthesis.

properties

IUPAC Name

ethyl 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFFLUEVLMGJF-NFJWQWPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1[C@@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 2
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 3
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 4
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 5
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 6
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

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